![molecular formula C23H15ClFNO3 B2523463 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide CAS No. 923244-09-1](/img/structure/B2523463.png)

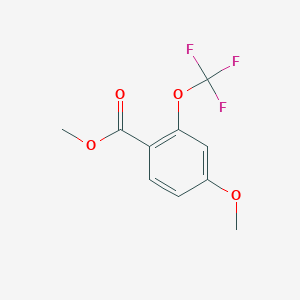

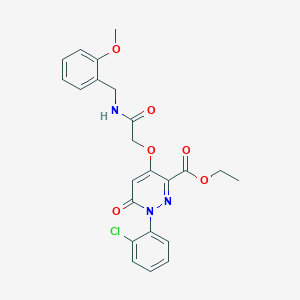

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

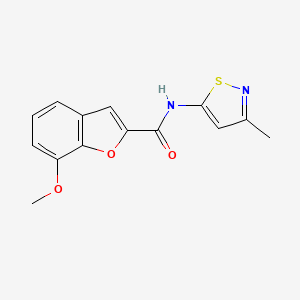

Description

This compound is a benzamide, which is an amide derived from benzoic acid. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The compound also has chloro and fluoro substituents, which can significantly affect its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and furan), a carbonyl group (part of the amide), and halogen substituents. The electron-withdrawing nature of the halogens (chlorine and fluorine) and the carbonyl group can influence the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo reactions like electrophilic aromatic substitution, nucleophilic acyl substitution (for the amide), and reactions involving the halogens .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, influencing its solubility and boiling/melting points .Scientific Research Applications

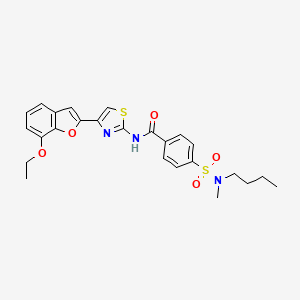

Benzofuran Derivatives in Pharmaceutical Research

Benzofuran and its derivatives are recognized for their broad range of biological activities, prompting significant interest in their development as pharmacological agents. These compounds exhibit various therapeutic potentials, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The presence of the benzofuran nucleus in numerous bioactive natural and synthetic compounds underlines its importance in pharmaceuticals, agriculture, and polymers. Recent developments have shown benzofuran compounds as pronounced inhibitors against diseases, viruses, fungus, microbes, and enzymes, suggesting the versatility and therapeutic relevance of these structures in medicinal chemistry and drug discovery (Dawood, 2019).

Natural Sources and Synthesis of Benzofuran Derivatives

Benzofuran compounds are ubiquitous in nature, with many demonstrating strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These attributes make benzofuran compounds attractive as potential natural drug lead compounds. Recent discoveries have also highlighted novel methods for constructing benzofuran rings, offering pathways for synthesizing complex benzofuran derivatives that are challenging to prepare. Such advances in chemical synthesis indicate the growing interest in exploring benzofuran compounds for drug development and other applications (Miao et al., 2019).

Benzofuran as an Antimicrobial Scaffold

The unique structural features of benzofuran and its derivatives have made it a privileged structure in the field of drug discovery, particularly in designing antimicrobial agents. Benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have found application in treating skin diseases like cancer and psoriasis. This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets, emphasizing its importance in addressing antibiotic resistance and developing new therapeutic agents (Hiremathad et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation.

Pharmacokinetics

Similar compounds have shown that peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Safety and Hazards

properties

IUPAC Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClFNO3/c1-13-17-11-10-16(26-23(28)18-4-2-3-5-19(18)25)12-20(17)29-22(13)21(27)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTCVJCEHPBBKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2-sulfonamide](/img/structure/B2523380.png)

![2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde](/img/structure/B2523381.png)

![O-[4-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2523382.png)

![4-[(2-Methoxy-1-naphthyl)sulfinyl]morpholine](/img/structure/B2523395.png)

![9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2523401.png)

![(Z)-4-cyano-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2523402.png)

![N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2523403.png)